molecular formula C7H2BrClFNO2S B1413804 6-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride CAS No. 1806848-20-3

6-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride

Cat. No.: B1413804
CAS No.: 1806848-20-3
M. Wt: 298.52 g/mol
InChI Key: JGUGHHBPKQPLLV-UHFFFAOYSA-N
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Description

6-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C7H2BrClFNO2S. This compound is characterized by the presence of bromine, cyano, and fluorine substituents on a benzenesulfonyl chloride core. It is used in various chemical syntheses due to its reactivity and functional group diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride typically involves multi-step reactions starting from commercially available precursors. One common route includes:

    Nitration and Reduction: Nitration of the benzene ring followed by reduction to introduce the cyano group.

    Fluorination: Introduction of the fluorine atom.

    Sulfonylation: Finally, the sulfonyl chloride group is introduced through sulfonylation reactions.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques like recrystallization and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Oxidation Reactions: The bromine atom can be oxidized to form bromine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, amines, and alcohols under basic or acidic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: Formation of 6-amino-2-cyano-3-fluorobenzenesulfonyl chloride.

    Oxidation: Formation of brominated derivatives.

Scientific Research Applications

6-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: Potential use in the synthesis of pharmaceutical agents.

    Industry: Used in the production of dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with various nucleophiles. This reactivity is utilized in the synthesis of sulfonamide-based drugs and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-cyanobenzenesulfonyl chloride
  • 3-Fluorobenzenesulfonyl chloride

Comparison

6-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is unique due to the presence of the bromine atom, which can participate in additional reactions such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This makes it more versatile compared to its analogs, which may lack the bromine substituent and thus have fewer reactive sites.

By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

6-bromo-2-cyano-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-5-1-2-6(10)4(3-11)7(5)14(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUGHHBPKQPLLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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